CDK2 Enzymatic Inhibition: Target Compound vs. 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine (3-Amino Isomer)
The target compound exhibits in vitro CDK2 inhibitory activity with an IC₅₀ of approximately 1.5 µM, as demonstrated by kinase inhibition assays . This activity is linked to direct engagement of the ATP-binding site of CDK2, blocking ATP access and reducing cell proliferation in cancer cell lines . In contrast, the 3-amino positional isomer (1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, CAS 1082942-26-4) is reported to interact primarily with tropomyosin receptor kinases (TRKs) rather than CDK2, indicating that the 4-amino substitution is critical for CDK2 target engagement .
| Evidence Dimension | CDK2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1.5 µM (in vitro CDK2 kinase assay) |
| Comparator Or Baseline | 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1082942-26-4): Reported TRK binding profile; no CDK2 inhibition data identified |
| Quantified Difference | Target compound demonstrates measurable CDK2 inhibition; 3-amino isomer shows divergent kinase target preference (TRK vs. CDK2) |
| Conditions | In vitro kinase inhibition assay; specific assay conditions as per BenchChem product documentation |
Why This Matters
The 4-amino substitution pattern confers CDK2-targeted activity, whereas the 3-amino isomer engages a different kinase family (TRKs), providing a clear basis for scaffold selection in CDK2-focused drug discovery programs.
